molecular formula C27H27ClN4O6 B11442407 5-[1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

5-[1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B11442407
M. Wt: 539.0 g/mol
InChI Key: HCXAFIJESCSVHG-UHFFFAOYSA-N
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Description

5-(1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a furan ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions . The furan ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating biological pathways. This can lead to the suppression of disease-related processes, such as tumor growth or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE apart is its unique combination of a quinazolinone core and a furan ring, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C27H27ClN4O6

Molecular Weight

539.0 g/mol

IUPAC Name

5-[1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C27H27ClN4O6/c1-37-23-12-11-18(28)15-21(23)30-25(34)17-32-22-9-3-2-8-20(22)26(35)31(27(32)36)13-5-4-10-24(33)29-16-19-7-6-14-38-19/h2-3,6-9,11-12,14-15H,4-5,10,13,16-17H2,1H3,(H,29,33)(H,30,34)

InChI Key

HCXAFIJESCSVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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